molecular formula C₄₁H₄₉N₃O₁₀ B1144982 Desacetyl Rifaximin CAS No. 80621-88-1

Desacetyl Rifaximin

Cat. No. B1144982
CAS RN: 80621-88-1
M. Wt: 743.84
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

Rifaximin's structure is characterized by its rifamycin backbone, with specific modifications that confer its unique properties, such as low gastrointestinal absorption. The structure of rifaximin and its derivatives can be elucidated using techniques like NMR and molecular dynamics calculations, which reveal the spatial arrangements of atoms and functional groups within the molecule and any structural rearrangements due to modifications like desacetylation (Martini et al., 2004).

Chemical Reactions and Properties

The chemical reactivity of Desacetyl Rifaximin would be influenced by the presence of functional groups and its molecular structure. The removal of an acetyl group could potentially alter its reactivity towards certain enzymes or biological targets, affecting its antimicrobial activity. The interaction with bacterial RNA polymerase, for example, is a key feature of rifamycin antibiotics, where they bind to the β-subunit of the enzyme, inhibiting RNA synthesis (Campbell et al., 2001).

Scientific Research Applications

  • Pharmacokinetics and Bioavailability : Desacetyl Rifaximin, along with Rifapentine, has been studied for its pharmacokinetics in different physiological states. For instance, Zvada et al. (2010) found that meal behavior significantly impacts the exposure to Rifapentine and its metabolite this compound, suggesting that these factors should be considered in dosing approaches (Zvada et al., 2010).

  • Antimicrobial Activity : The antimicrobial activity of Desacetyl metabolites, such as those of Cefotaxime, has been compared to the parent compounds. Wise et al. (1980) found that the Desacetyl metabolite of Cefotaxime (similar in structure to this compound) has about one-tenth the activity of the parent compound against common Enterobacteriaceae (Wise et al., 1980).

  • Influence on Tuberculosis Treatment : Research by Langdon et al. (2005) on the population pharmacokinetics of Rifapentine and 25-desacetyl RFP in South African tuberculosis patients indicated that prior treatment with Rifampin appeared to increase the excretion of 25-desacetyl RFP. This highlights the importance of understanding the interactions and implications of these drugs in tuberculosis treatment (Langdon et al., 2005).

  • Effects on Intestinal Bacteria and Gut Health : Xu et al. (2014) explored how Rifaximin, and by extension its metabolites, might modulate gut microbiota and impact gut health. They found that Rifaximin altered the bacterial population in the ileum, which in turn influenced intestinal abnormalities and visceral hyperalgesia in response to chronic stress (Xu et al., 2014).

  • Eubiotic Effects on Gut Microbiota : Ponziani et al. (2016) noted that Rifaximin treatment promoted the growth of beneficial bacteria like Bifidobacteria and Lactobacilli, suggesting that this compound could play a role in modulating the gut microbiota composition (Ponziani et al., 2016).

  • Influence on Pharmacokinetics in HIV Patients : A study by Keung et al. (1999) on the pharmacokinetics of Rifapentine and its 25-desacetyl metabolite in HIV patients emphasized the importance of understanding how these drugs and their metabolites behave in different patient populations (Keung et al., 1999).

Mechanism of Action

Target of Action

Desacetyl Rifaximin primarily targets the bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in the transcription process, which is essential for bacterial growth and survival .

Mode of Action

This compound interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding blocks the translocation step that normally follows the formation of the first phosphodiester bond, which occurs in the transcription process . As a result, RNA synthesis in susceptible bacteria is inhibited, leading to a suppression of RNA synthesis and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without an alteration in bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, this compound appears to modulate gut-immune signaling .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties. The parent drug and its active 25-O-desacetyl metabolite account for most of the administered dose of rifamycins in plasma . These drugs are eliminated from plasma with widely different terminal half-lives that are independent of dose . About 32% of the administered dose was recovered in urine, of which .03% of the administered dose was present as rifaximin .

Result of Action

The result of this compound’s action at the molecular and cellular level is the inhibition of bacterial growth and survival. By blocking RNA synthesis, it prevents the bacteria from producing essential proteins, leading to their death . Clinically, it has been shown to significantly reduce symptoms of travelers’ diarrhea .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the absorption of rifamycins is variably affected by food . The rifamycins are well-known inducers of enzyme systems involved in the metabolism of many drugs, most notably those metabolized by cytochrome P45O (CYP) 3A . This can lead to many clinically relevant drug-drug interactions .

Safety and Hazards

Rifaximin may cause serious side effects. Call your doctor at once if you have: severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose); fever; or fluid build-up around the stomach–rapid weight gain, stomach pain and bloating, trouble breathing while lying down . Safety data sheet suggests wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Rifaximin may be best described as a gut microenvironment modulator with cytoprotection properties, and further studies are needed to determine whether these putative mechanisms of action play a direct role in clinical outcomes . The benefits of rifaximin use continues to gather momentum, given its non-absorbable nature and well-tolerated side-effect profile .

Biochemical Analysis

Biochemical Properties

Desacetyl Rifaximin, like its parent compound Rifaximin, exhibits bactericidal activity against many Gram-positive and Gram-negative bacteria by inhibiting RNA polymerase (RNAP) . This interaction with RNAP inhibits bacterial RNA synthesis, leading to cell death .

Cellular Effects

This compound exerts its effects on various types of cells, particularly bacterial cells. By inhibiting RNAP, it disrupts the normal function of bacterial cells, leading to their death . It also affects epithelial cell physiology, altering infectivity by enteric pathogens .

Molecular Mechanism

The mechanism of action of this compound involves binding to the beta-subunit of bacterial DNA-dependent RNA polymerase, thus inhibiting bacterial RNA synthesis . This prevents the bacteria from producing essential proteins, leading to cell death .

Temporal Effects in Laboratory Settings

Rifaximin, the parent compound, has been shown to have sustained efficacy with long-term therapy .

Dosage Effects in Animal Models

While specific studies on this compound in animal models are limited, studies on Rifaximin have shown that it is effective in treating various gastrointestinal diseases

Metabolic Pathways

This compound is a metabolite of Rifaximin, which is primarily metabolized into this compound via deacetylation by esterases or unidentified enzymes present in microsomal cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-studied. Given that it is a derivative of Rifaximin, it is likely to share similar properties. Rifaximin is known to act locally in the gut, with negligible systemic absorption .

Subcellular Localization

As a derivative of Rifaximin, it is likely to be found primarily in the gut where it exerts its antibacterial effects

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Desacetyl Rifaximin involves the removal of the acetyl group from Rifaximin.", "Starting Materials": [ "Rifaximin" ], "Reaction": [ "Rifaximin is treated with a strong base, such as sodium hydroxide, in an aqueous solution.", "The reaction mixture is heated to a high temperature and stirred for several hours.", "The resulting mixture is then acidified to a pH of around 2-3 using hydrochloric acid.", "The mixture is then extracted with an organic solvent, such as ethyl acetate.", "The organic layer is separated and dried over anhydrous sodium sulfate.", "The solvent is then evaporated under reduced pressure to yield Desacetyl Rifaximin as a white solid." ] }

CAS RN

80621-88-1

Molecular Formula

C₄₁H₄₉N₃O₁₀

Molecular Weight

743.84

synonyms

[2S-(2R*,16Z,18E,20R*,21R*,22S*,23S*,24S*,25R*,26R*,27R*,28E)]-5,6,21,23,25-Pentahydroxy-27-methoxy-2,4,11,16,20,22,24,26-octamethyl-2,7-(epoxypentadeca[1,11,13]trienimino)benzofuro[4,5-e]pyrido[1,2-a]benzimidazole-1,15(2H)-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.